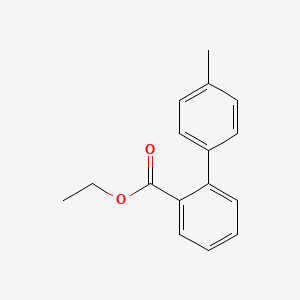

4'-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97%

Overview

Description

4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% is a chemical compound. It can be synthesized by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution .

Synthesis Analysis

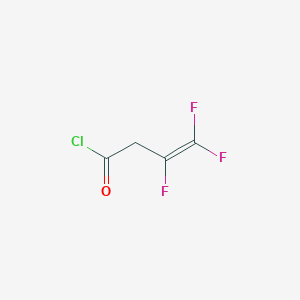

The synthesis of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% involves the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .Molecular Structure Analysis

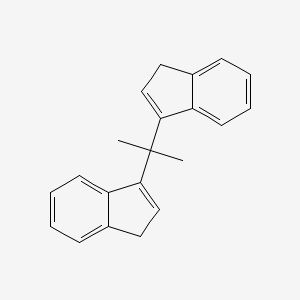

The molecular structure of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% has been characterized by centrosymmetric hydrogen-bonded dimers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% include the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .Scientific Research Applications

Organic Synthetic Material

4’-Methyl-biphenyl-2-carboxylic acid ethyl ester is an important pharmaceutical intermediate compound used as an organic synthetic material . It plays a crucial role in the synthesis of various complex molecules.

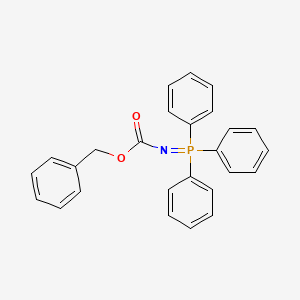

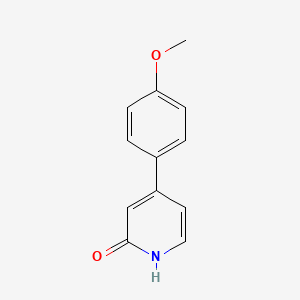

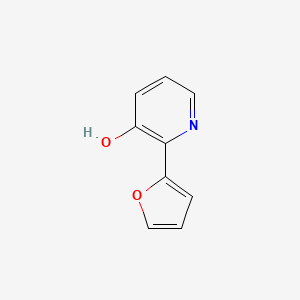

Preparation of Temesartan

This compound is used in the preparation of temesartan . Temesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. This highlights its importance in the pharmaceutical industry.

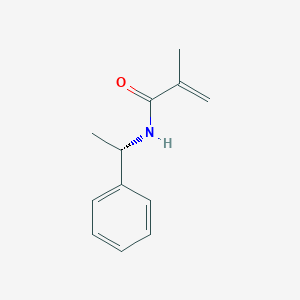

Synthesis of Novel Amides

The compound has been used in the synthesis of a novel amide, 4′-methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester . This was achieved by the Ru-catalyzed C (sp 2)-H bond arylation reaction, indicating its potential in the development of new chemical entities.

Anticancer Research

While there’s no direct evidence of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester being used in anticancer research, related compounds such as 2-aminothiazoles have been associated with anticancer activity . This suggests potential avenues for future research.

Antioxidant Research

Similar to the anticancer research, compounds related to 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, like 2-aminothiazoles, have been associated with antioxidant activity . This opens up possibilities for this compound in antioxidant research.

Antimicrobial Research

Again, related compounds have shown antimicrobial activities . This suggests that 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester could potentially be explored in this field.

Anti-inflammatory Research

2-aminothiazoles, which are related to 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, have been associated with anti-inflammatory activities . This indicates potential applications of this compound in anti-inflammatory research.

Mechanism of Action

Target of Action

It is noted that this compound is used as an important pharmaceutical intermediate in the preparation ofTemesartan , an angiotensin II receptor blocker (ARB) used to treat hypertension . Therefore, it can be inferred that the compound may interact with similar targets.

Action Environment

It’s worth noting that storage under high temperature and humid conditions has been reported to decrease the dissolution rate for some kinds of tablets containing related compounds .

properties

IUPAC Name |

ethyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)15-7-5-4-6-14(15)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXJXSGTLAYHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

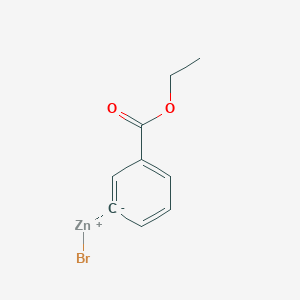

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)